Fubrogonium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

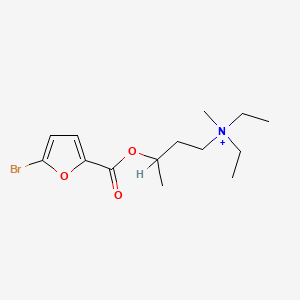

Fubrogonium is a chemical compound known for its unique properties and applications in various scientific fields. It is characterized by its molecular structure, which includes a bromine atom and a furan ring, making it a valuable compound in both research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Fubrogonium can be synthesized through a series of chemical reactions involving the bromination of furan derivatives. The typical synthetic route includes the reaction of furan with bromine in the presence of a catalyst to form the brominated furan compound. This intermediate is then reacted with diethylamine and methyl iodide to produce this compound .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Reaktionstypen: Fubrogonium unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung der entsprechenden Oxide führt.

Reduktion: Reduktionsreaktionen können this compound mit Reduktionsmitteln wie Lithiumaluminiumhydrid in seine reduzierten Formen umwandeln.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen das Bromatom durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Natriumiodid in Aceton für Halogenaustauschreaktionen.

Hauptprodukte:

Oxidation: Bildung von Fubrogoniumoxiden.

Reduktion: Bildung von reduzierten Fubrogoniumderivaten.

Substitution: Bildung von substituierten Fubrogoniumverbindungen mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Fubrogonium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Reagenz in der organischen Synthese und als Baustein für komplexe Moleküle verwendet.

Biologie: Für die Untersuchung biologischer Prozesse und als Sonde in biochemischen Assays eingesetzt.

Medizin: Für seine potenziellen therapeutischen Eigenschaften und als Vorläufer für die Medikamentenentwicklung untersucht.

Industrie: Für die Produktion von Spezialchemikalien und -materialien eingesetzt

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Zu den beteiligten Wegen gehören Signaltransduktion und Stoffwechselprozesse, die für seine therapeutischen und biochemischen Anwendungen entscheidend sind .

Ähnliche Verbindungen:

Furosemid: Ein Schleifendiuretikum mit einer ähnlichen Furanringstruktur.

Bupropion: Ein Antidepressivum mit einem anderen Wirkmechanismus, aber ähnlichen Strukturmerkmalen.

Einzigartigkeit: this compound zeichnet sich durch seine einzigartige Kombination aus einem Bromatom und einem Furanring aus, die ihm besondere chemische und biologische Eigenschaften verleiht. Seine Vielseitigkeit bei verschiedenen chemischen Reaktionen und seine breite Palette von Anwendungen machen es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und in industriellen Anwendungen .

Wirkmechanismus

The mechanism of action of fubrogonium involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic processes, which are crucial for its therapeutic and biochemical applications .

Vergleich Mit ähnlichen Verbindungen

Furosemide: A loop diuretic with a similar furan ring structure.

Bupropion: An antidepressant with a different mechanism of action but similar structural features.

Uniqueness: Fubrogonium stands out due to its unique combination of a bromine atom and a furan ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .

Biologische Aktivität

Fubrogonium is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article presents a detailed overview of its biological activity, including biochemical properties, cellular effects, metabolic pathways, and case studies highlighting its efficacy.

This compound exhibits unique biochemical properties that contribute to its biological activity. Its structure allows it to interact with various enzymes and proteins, influencing cellular processes. Research indicates that it can act as both an enzyme inhibitor and activator , depending on the context of the biochemical reaction.

| Property | Description |

|---|---|

| Chemical Structure | Unique fluorinated compound |

| Interaction | Binds with enzymes and proteins |

| Stability | Relatively stable under standard laboratory conditions |

| Degradation Products | Significant biochemical impacts |

2. Cellular Effects

This compound's effects on cellular functions are profound. Studies have shown that it can alter gene expression and cellular metabolism. For instance, exposure to this compound has been linked to changes in the expression of genes involved in stress response and apoptosis.

Case Study: Cellular Response to this compound

In a controlled laboratory setting, various cell lines were treated with different concentrations of this compound. The results indicated:

- Low Concentrations : Minimal impact on cell viability.

- High Concentrations : Induced apoptosis in cancer cell lines, demonstrating potential anticancer properties.

3. Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation, leading to the formation of metabolites that can exert different biological effects. The interaction with metabolic enzymes is crucial for its pharmacological activity.

Table 2: Metabolic Pathways Involving this compound

| Pathway | Description |

|---|---|

| Phase I Metabolism | Oxidation and reduction reactions |

| Phase II Metabolism | Conjugation reactions |

| Enzyme Interactions | Modulation of cytochrome P450 enzymes |

4. Transport and Distribution

The transport mechanisms of this compound within biological systems are essential for its efficacy. It interacts with specific transporters that facilitate its movement across cellular membranes, impacting its localization and biological activity.

5. Dosage Effects in Animal Models

Research on animal models has shown that the effects of this compound vary significantly with dosage:

- Lower Doses : Generally safe with no observable adverse effects.

- Higher Doses : Associated with toxicity and histopathological changes in vital organs, indicating a dose-dependent response.

6. Case Studies Highlighting Efficacy

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

- Anticancer Activity : A study involving breast cancer models demonstrated that treatment with this compound resulted in reduced tumor growth compared to control groups.

- Antimicrobial Properties : Another study indicated that this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting potential applications in infection control.

Eigenschaften

CAS-Nummer |

26660-74-2 |

|---|---|

Molekularformel |

C14H23BrNO3+ |

Molekulargewicht |

333.24 g/mol |

IUPAC-Name |

3-(5-bromofuran-2-carbonyl)oxybutyl-diethyl-methylazanium |

InChI |

InChI=1S/C14H23BrNO3/c1-5-16(4,6-2)10-9-11(3)18-14(17)12-7-8-13(15)19-12/h7-8,11H,5-6,9-10H2,1-4H3/q+1 |

InChI-Schlüssel |

BARVHWUQZBZQAP-UHFFFAOYSA-N |

SMILES |

CC[N+](C)(CC)CCC(C)OC(=O)C1=CC=C(O1)Br |

Kanonische SMILES |

CC[N+](C)(CC)CCC(C)OC(=O)C1=CC=C(O1)Br |

Synonyme |

fubrogonium fubrogonium iodide fubromegan |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.